[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions often include moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation of the unsaturated fatty acids.
Industrial Production Methods
Industrial production of diglycerides, including this compound, often involves the use of enzymatic processes due to their specificity and mild reaction conditions. Enzymatic glycerolysis of triglycerides is a common method, where triglycerides are partially hydrolyzed to produce diglycerides.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate can undergo various chemical reactions, including:
Oxidation: The unsaturated bonds in the fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidation products.
Reduction: The double bonds in the fatty acids can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group on the glycerol backbone can participate in substitution reactions, forming different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for hydrogenation reactions.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions, often in the presence of a base like pyridine.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and other chemical reactions involving unsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism. It is a component of cell membranes and can influence membrane fluidity and function.
Medicine: Studied for its potential anti-inflammatory and cardioprotective effects due to the presence of polyunsaturated fatty acids.
Industry: Used in the formulation of functional foods and nutraceuticals, as well as in the production of bio-based materials.
Mechanism of Action
The biological effects of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate are primarily mediated through its incorporation into cell membranes and its role as a precursor for bioactive lipid mediators. The polyunsaturated fatty acids in this compound can be converted into eicosanoids and other signaling molecules that regulate inflammation, immune responses, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
DG(172(9Z,12Z)/225(7Z,10Z,13Z,16Z,19Z)/00): Another diglyceride with similar fatty acid composition but differing in chain length.
DG(225(4Z,7Z,10Z,13Z,16Z)/181(9Z)/00): Contains docosapentaenoic acid and oleic acid.
DG(181(11Z)/225(7Z,10Z,13Z,16Z,19Z)/00): Contains oleic acid and docosapentaenoic acid.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is unique due to its specific combination of linoleic acid and docosapentaenoic acid, which imparts distinct biological properties and potential health benefits. The presence of multiple double bonds in both fatty acids makes it particularly susceptible to oxidation, which can be both a challenge and an area of interest for research.
Properties
Molecular Formula |
C43H70O5 |
---|---|
Molecular Weight |
667 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-19,21-23,26,28,41,44H,3-4,6,8-10,15-16,20,24-25,27,29-40H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1 |
InChI Key |
LRHVZVQHYQOHJX-NMJALGAOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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